An In-depth Technical Guide to (2-Methyltetrahydrofuran-2-yl)methanamine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to (2-Methyltetrahydrofuran-2-yl)methanamine: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive overview of (2-Methyltetrahydrofuran-2-yl)methanamine, a chiral amine building block with potential applications in pharmaceutical research and development. Due to the limited availability of detailed public-domain data on this specific compound, this document also extensively covers its parent compound, 2-methyltetrahydrofuran (2-MeTHF), a bio-derived, green solvent whose properties are integral to the synthesis and potential applications of its derivatives.
Compound Identification and Physicochemical Properties
(2-Methyltetrahydrofuran-2-yl)methanamine is a chiral primary amine. The presence of a stereocenter at the 2-position of the tetrahydrofuran ring gives rise to two enantiomers, (S) and (R), as well as the racemic mixture.
| Identifier | Value | Source |
| IUPAC Name | (2-Methyltetrahydrofuran-2-yl)methanamine | - |
| Molecular Formula | C₆H₁₃NO | |
| Molecular Weight | 115.17 g/mol | |
| CAS Number (Racemic) | 7179-94-4 | |
| CAS Number ((S)-enantiomer) | 61450-01-9 | - |
| Topological Polar Surface Area | 35.3 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 |
The Parent Solvent: 2-Methyltetrahydrofuran (2-MeTHF)
A thorough understanding of (2-Methyltetrahydrofuran-2-yl)methanamine necessitates a discussion of its parent compound, 2-MeTHF (CAS No: 96-47-9). 2-MeTHF is a bio-derived solvent that is gaining significant traction as a sustainable alternative to traditional ethereal solvents like tetrahydrofuran (THF) and diethyl ether.[1][2] Its properties directly influence the synthesis and purification of derivatives such as the target amine.
Key Properties of 2-MeTHF:
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Higher Boiling Point: With a boiling point of 80.2 °C, 2-MeTHF allows for a wider range of reaction temperatures compared to THF (66 °C).[3]
-
Limited Water Miscibility: Unlike THF, 2-MeTHF has limited miscibility with water, which simplifies aqueous workups and product extractions, often reducing the need for additional organic solvents.[4][5]
-
Increased Stability: The methyl group at the 2-position sterically hinders the abstraction of the adjacent proton, making 2-MeTHF significantly more stable to strong bases and organometallic reagents compared to THF.[4][5]
-
Green Solvent Profile: Derived from renewable resources such as furfural and levulinic acid, 2-MeTHF is considered a greener solvent alternative.[1][6]
These properties make 2-MeTHF an excellent solvent choice for a variety of chemical transformations, including those that may be used to synthesize (2-Methyltetrahydrofuran-2-yl)methanamine.
Synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine
While specific, detailed, and validated protocols for the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine are not widely available in peer-reviewed literature, a plausible and logical synthetic route can be proposed based on established organic chemistry principles. The following represents a theoretical, multi-step synthesis starting from 2-methyltetrahydrofuran.
Caption: Proposed synthetic pathway to (2-Methyltetrahydrofuran-2-yl)methanamine.
Proposed Experimental Protocol:
Step 1: Synthesis of 2-Bromo-2-methyltetrahydrofuran
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To a solution of 2-methyltetrahydrofuran (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to yield crude 2-bromo-2-methyltetrahydrofuran, which can be purified by distillation.
Causality: The tertiary C-H bond at the 2-position of 2-MeTHF is the most susceptible to radical abstraction, leading to the selective formation of the tertiary bromide.
Step 2: Synthesis of 2-Methyltetrahydrofuran-2-carbonitrile
-
Dissolve the crude 2-bromo-2-methyltetrahydrofuran (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, 1.2 eq) portion-wise, monitoring for any exotherm.
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the nitrile intermediate.
Causality: The tertiary bromide is prone to elimination, but in a polar aprotic solvent, the SN1 pathway is favored, allowing for the displacement of the bromide with the cyanide nucleophile.
Step 3: Synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C and add a solution of 2-methyltetrahydrofuran-2-carbonitrile (1.0 eq) in the same solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash with ether.
-
Dry the combined filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the target amine.
Causality: LiAlH₄ is a powerful reducing agent that effectively reduces nitriles to primary amines. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions.
Applications in Drug Development
While specific examples of marketed drugs containing the (2-Methyltetrahydrofuran-2-yl)methanamine moiety are not readily identifiable, its structural features make it a potentially valuable building block for medicinal chemists.
-
Chiral Scaffold: The inherent chirality of this amine allows for its use in the synthesis of enantiomerically pure drug candidates, which is often crucial for achieving desired pharmacological activity and minimizing off-target effects.
-
Primary Amine Handle: The primary amine group serves as a versatile functional handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles.
-
Cyclic Ether Moiety: The 2-methyltetrahydrofuran ring can act as a bioisostere for other cyclic systems and can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.
This building block could be incorporated into novel chemical entities targeting a wide array of therapeutic areas. Its utility is similar to other chiral amines that are prevalent in pharmaceutical intermediates.
Safety and Handling
A dedicated Safety Data Sheet (SDS) for (2-Methyltetrahydrofuran-2-yl)methanamine is not widely available. However, based on its structure and data for related compounds, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Flammability: As a low molecular weight organic amine, it is likely to be a flammable liquid. Keep away from heat, sparks, and open flames.
-
Toxicity and Irritation: Amines are often corrosive and can cause skin and eye irritation or burns. Harmful if swallowed or inhaled.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
For the parent solvent, 2-MeTHF, it is classified as a flammable liquid that can cause eye and respiratory irritation and is harmful if swallowed.[7] It is also known to form explosive peroxides upon storage, a property that should be considered when handling aged samples.[8][9]
Spectroscopic Data
Authenticated spectroscopic data (NMR, IR, MS) for (2-Methyltetrahydrofuran-2-yl)methanamine is not available in public databases. For researchers who synthesize this compound, it is recommended to perform full characterization.
Predicted Spectroscopic Features:
-
¹H NMR: Expect signals for the methyl group, the methylene protons of the aminomethyl group, and the methylene protons of the tetrahydrofuran ring. The diastereotopic nature of the ring protons would likely lead to complex splitting patterns.
-
¹³C NMR: Expect six distinct signals corresponding to the six carbon atoms in the molecule.
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IR: Look for characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹), C-H stretching bands, and a C-O stretching band for the ether linkage.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be at m/z = 115. Common fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the tetrahydrofuran ring.
Conclusion
(2-Methyltetrahydrofuran-2-yl)methanamine is a chiral building block with considerable potential for use in drug discovery and development. While detailed information on this specific compound is scarce, its synthesis can be reasonably proposed from its parent compound, 2-methyltetrahydrofuran. The favorable "green" properties of 2-MeTHF add to the appeal of its derivatives. As the demand for novel, three-dimensional scaffolds in medicinal chemistry grows, it is likely that compounds such as (2-Methyltetrahydrofuran-2-yl)methanamine will see increased use and characterization.
References
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DC Fine Chemicals. (n.d.). Safety Data Sheet: 2-Methyltetrahydrofuran. Retrieved from [Link]
-
Monument Chemical. (n.d.). 2-Methyltetrahydrofuran (2-MeTHF). Retrieved from [Link]
- Pace, V., Hoyos, P., Castoldi, L., Domínguez de María, P., & Alcántara, A. R. (2017). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Current Green Chemistry, 4(2), 98-106.
- Pace, V. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie-Chemical Monthly, 148(1), 19-32.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 111269, Tetrahydrofurfuryl-2-methylamine. Retrieved from [Link]
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Wikipedia contributors. (2023, December 12). 2-Methyltetrahydrofuran. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Antenucci, A., et al. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Molecules, 29(1), 234.
- Chemat, F., et al. (2020). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. In Green Extraction of Natural Products (pp. 289-307). Wiley-VCH.
- Aycock, R. A., & Shiflett, M. B. (2020). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem, 13(15), 3843-3864.
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